2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinoxaline
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Description
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications.
Scientific Research Applications
Antimicrobial Properties
Quinoxaline derivatives exhibit potent antimicrobial activity against bacteria, fungi, and viruses. Researchers have synthesized novel quinoxalines to combat infectious diseases, including those caused by antibiotic-resistant pathogens . These compounds could serve as promising leads for developing new antimicrobial agents.
Neuropharmacology
Quinoxalines influence neurotransmitter systems and receptors in the central nervous system. Some derivatives exhibit antipsychotic properties, making them relevant for treating mental health disorders. Researchers study their effects on dopamine, serotonin, and glutamate receptors .
Green Chemistry and Synthesis Routes
Efforts to synthesize quinoxalines have focused on green chemistry principles and cost-effective methods. Researchers have developed various synthetic routes, emphasizing sustainability and efficiency. These approaches contribute to the overall advancement of medicinal chemistry.
properties
IUPAC Name |
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-27(26,15-10-17-6-2-1-3-7-17)24-13-11-23(12-14-24)20-16-21-18-8-4-5-9-19(18)22-20/h1-10,15-16H,11-14H2/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWOPNAVBASBIN-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N=C2)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]quinoxaline |
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